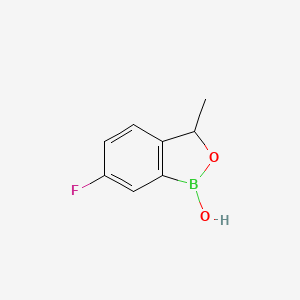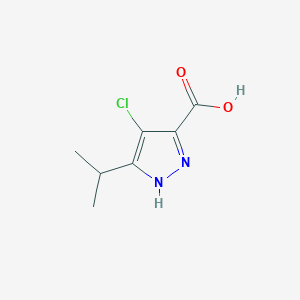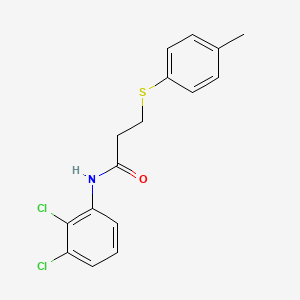
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as protease inhibitors, which have been shown to be effective in treating a variety of diseases, including HIV/AIDS and cancer.
Mécanisme D'action
The mechanism of action of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide involves its ability to inhibit the activity of the protease enzyme. This enzyme is necessary for the replication of viruses such as HIV, as well as for the growth and proliferation of cancer cells. By inhibiting the activity of this enzyme, this compound can prevent the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide vary depending on the specific application and dosage used. In HIV/AIDS research, this compound has been shown to reduce the viral load in infected patients, leading to improved immune function and overall health. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, leading to reduced tumor size and improved survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide in lab experiments include its ability to inhibit the activity of the protease enzyme, which is necessary for the replication of viruses and the growth of cancer cells. This compound is also relatively easy to synthesize and can be produced in large quantities for use in research studies. However, limitations include the potential for toxicity at high doses, as well as the need for specialized equipment and organic solvents for synthesis.
Orientations Futures
For research on 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide include further studies on its potential therapeutic applications, particularly in the treatment of HIV/AIDS and cancer. Researchers may also investigate the potential for this compound to be used in combination with other drugs or therapies to improve treatment outcomes. Additionally, studies may be conducted to explore the potential for this compound to be used in other disease states, such as viral hepatitis or autoimmune disorders.
Méthodes De Synthèse
The synthesis of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide involves the reaction of several chemical precursors in a multi-step process. The exact method of synthesis varies depending on the specific laboratory and conditions used, but typically involves the use of organic solvents and specialized equipment.
Applications De Recherche Scientifique
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide has been the subject of numerous scientific studies, particularly in the fields of HIV/AIDS and cancer research. In HIV/AIDS research, this compound has been shown to inhibit the activity of the protease enzyme, which is necessary for the replication of the virus. In cancer research, this compound has been shown to have potential as a chemotherapy agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18(14(9-15)5-3-6-14)12(19)8-10(17-13(16)20)11-4-2-7-21-11/h2,4,7,10H,3,5-6,8H2,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCQXHZGYIMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC=CS1)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
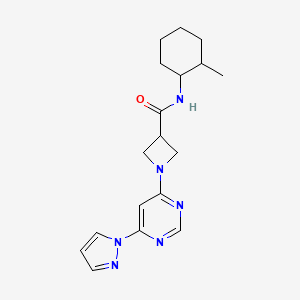
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
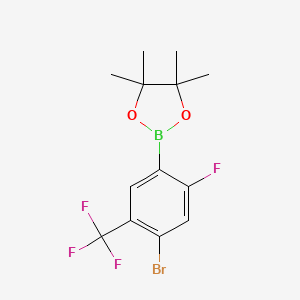
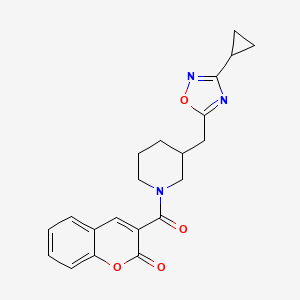
![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)

